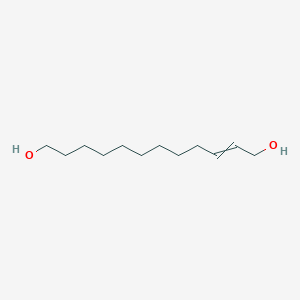
Dodec-2-ene-1,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-2-ene-1,12-diol is an organic compound characterized by a twelve-carbon chain with a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and twelfth carbon atoms. This compound is a type of diol, which means it contains two hydroxyl groups. Diols are often used in various chemical reactions and have applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodec-2-ene-1,12-diol can be synthesized through the hydroxylation of dodec-2-ene. One common method involves the use of osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically takes place in a solvent like pyridine, and the osmium tetroxide facilitates the addition of hydroxyl groups to the double bond, resulting in the formation of the diol .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide (WO₃) can also be employed for the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dodec-2-ene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form dodecane-1,12-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: this compound can be oxidized to form dodec-2-ene-1,12-dial or dodec-2-ene-1,12-dioic acid.
Reduction: The reduction of the double bond results in dodecane-1,12-diol.
Substitution: Substitution reactions can yield compounds like dodec-2-ene-1,12-dichloride.
Aplicaciones Científicas De Investigación
Dodec-2-ene-1,12-diol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols and in the development of biochemical assays.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors for drug synthesis.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which dodec-2-ene-1,12-diol exerts its effects depends on the specific reaction or application. In hydroxylation reactions, the compound acts as a substrate for the addition of hydroxyl groups, facilitated by catalysts like osmium tetroxide. The molecular targets and pathways involved in these reactions include the formation of metallocyclic intermediates and the subsequent cleavage of the double bond to form the diol .
Comparación Con Compuestos Similares
Similar Compounds
Dodec-1-ene-1,12-diol: Similar structure but with the double bond at the first carbon.
Dodec-3-ene-1,12-diol: Similar structure but with the double bond at the third carbon.
Dodecane-1,12-diol: Saturated version without the double bond.
Uniqueness
Dodec-2-ene-1,12-diol is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the double bond at the second carbon makes it more reactive in certain oxidation and reduction reactions compared to its saturated counterpart, dodecane-1,12-diol.
Propiedades
Número CAS |
57078-05-4 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
dodec-2-ene-1,12-diol |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7,9,13-14H,1-6,8,10-12H2 |
Clave InChI |
ZDNBKCNLPGUEPK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC=CCO)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



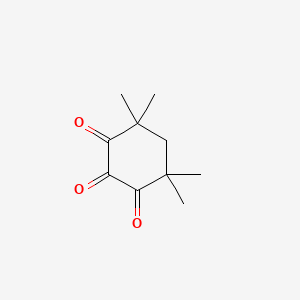
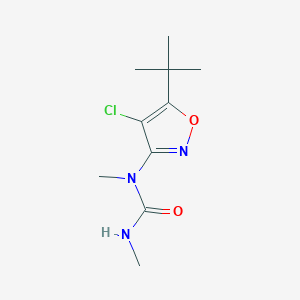
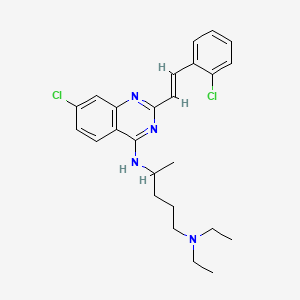
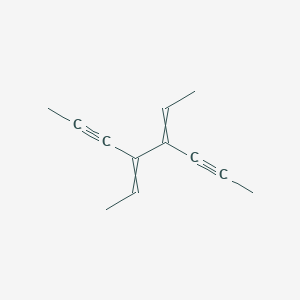
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)


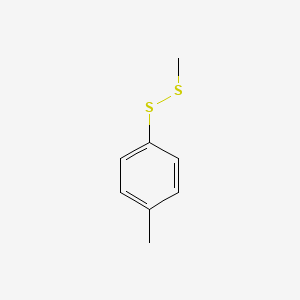
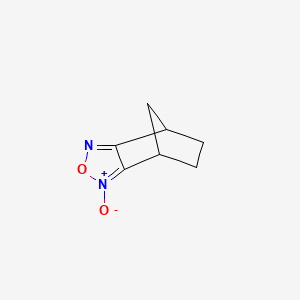
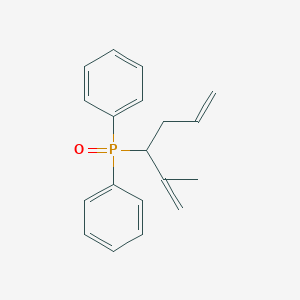

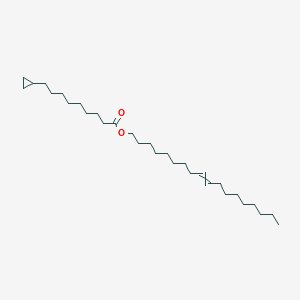
![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
